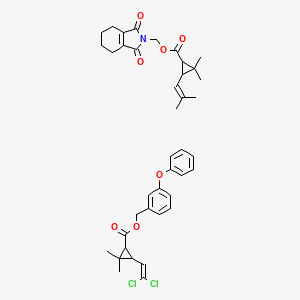
Rovicurt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rovicurt is a pesticide.
Q & A
Basic Research Questions
Q. How to formulate a research question on Rovicurt’s mechanism of action using structured frameworks?
- Methodological Answer : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to narrow the scope. For example:
- P : Specific biological system or model organism (e.g., in vitro cell lines).
- I : this compound’s dosage or exposure conditions.
- C : Control groups (e.g., untreated cells or alternative compounds).
- O : Measurable outcomes (e.g., gene expression changes, cytotoxicity).
- T : Timeframe for observing effects.
This structure ensures clarity and testability .- Data Strategy : Use systematic reviews to identify gaps in existing mechanistic studies .
Q. What strategies ensure a comprehensive literature review for this compound-related studies?
- Methodological Answer :
Keyword Optimization : Combine terms like “this compound synthesis,” “pharmacokinetics,” and “in vivo efficacy” with Boolean operators (AND/OR) to refine database searches (PubMed, Scopus) .
Thematic Coding : Categorize findings into themes (e.g., synthesis methods, toxicity profiles) to identify contradictions or consensus .
Gap Analysis : Highlight understudied areas (e.g., long-term stability, metabolite interactions) .
Advanced Research Questions
Q. How to design reproducible experiments to evaluate this compound’s efficacy under variable physiological conditions?
- Methodological Answer :
- Control Variables : Standardize pH, temperature, and solvent systems to minimize confounding factors .
- Dose-Response Curves : Include multiple concentrations to assess thresholds and saturation points.
- Replication : Perform triplicate trials and use statistical tools (e.g., ANOVA) to validate consistency .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal) for detailing experimental protocols and compound characterization .
Q. How to resolve contradictions in this compound’s experimental data across studies?
- Methodological Answer :
Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or outliers .
Methodological Audit : Compare experimental conditions (e.g., purity of this compound batches, assay sensitivity) .
Collaborative Verification : Partner with independent labs to replicate critical findings .
- Example : Discrepancies in cytotoxicity data may arise from differences in cell culture media or exposure durations .
Q. What methodologies ensure robust characterization of this compound’s novel derivatives?
- Methodological Answer :
- Spectroscopic Profiling : Use NMR, HPLC-MS, and X-ray crystallography to confirm structural integrity .
- Purity Criteria : Report elemental analysis and chromatographic purity (>95%) to meet publication standards .
- Comparative Studies : Benchmark derivatives against parent compounds for activity and stability .
Q. How to design a comparative study analyzing this compound against structurally similar compounds?
- Methodological Answer :
- Selection Criteria : Prioritize compounds with shared functional groups or biological targets.
- Outcome Metrics : Use quantitative endpoints (e.g., IC₅₀ values, binding affinities) for objective comparisons .
- Statistical Frameworks : Employ non-parametric tests if data distributions are non-normal .
Q. Data Management and Ethical Considerations
Q. How to handle large datasets from high-throughput screening of this compound?
- Methodological Answer :
- Data Curation : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .
- Open-Source Tools : Leverage platforms like KNIME or Python’s Pandas for preprocessing and visualization .
- Ethical Compliance : Ensure data anonymization if human-derived samples are used .
Q. What ethical guidelines apply to in vivo studies involving this compound?
- Methodological Answer :
- IACUC Approval : Submit detailed protocols for animal welfare compliance (e.g., humane endpoints, sample sizes) .
- Transparency : Disclose conflicts of interest and funding sources in publications .
Propiedades
Número CAS |
55830-67-6 |
|---|---|
Fórmula molecular |
C40H45Cl2NO7 |
Peso molecular |
722.7 g/mol |
Nombre IUPAC |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3.C19H25NO4/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15;1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h3-12,17,19H,13H2,1-2H3;9,14-15H,5-8,10H2,1-4H3 |
Clave InChI |
HHYFVHAQTXELEZ-AAOTZIMQSA-N |
SMILES |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C.CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C.CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Rovicurt; Permethrin-tetramethrin mixt.; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















